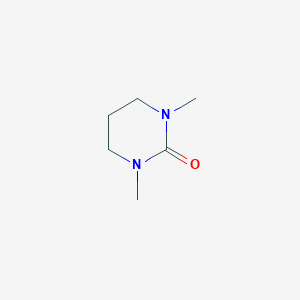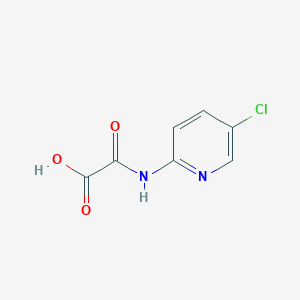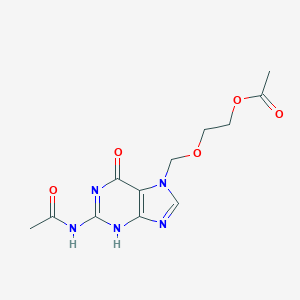
2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate
Vue d'ensemble
Description
The compound "2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate" is not directly described in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural motifs. For instance, the first paper describes the synthesis and characterization of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate, which shares the ethyl acetate moiety with the compound . The second paper discusses a compound with a methoxy acetate group and its effects on learning and memory in mice . These papers provide insights into the synthesis and potential biological activities of compounds with similar structures.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reactions such as the Whol-Ziegler reaction, Williamson reaction, and esterification . While the exact synthesis of "2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate" is not detailed, it can be inferred that similar synthetic strategies could be employed, considering the presence of acetate and methoxy groups in the structure.
Molecular Structure Analysis
The molecular structure of the related compound ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate was confirmed by NMR, IR, and mass spectral studies, and its crystal structure was determined by single crystal X-ray diffraction studies . The compound crystallizes in the orthorhombic space group with specific unit cell parameters. Such analytical techniques would likely be applicable to the molecular structure analysis of "2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate" to confirm its structure and purity.
Chemical Reactions Analysis
The provided papers do not detail chemical reactions specific to "2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate". However, the synthesis of related compounds suggests that reactions involving aromatic systems and esterification are relevant . These reactions are important for the formation of the ester linkage and the introduction of various substituents on the aromatic ring or heterocycle.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds include crystallization in specific space groups and the presence of intermolecular interactions such as C–H···O hydrogen bonds, which contribute to the three-dimensional architecture of the crystal structure . The Hirshfeld surface analysis and fingerprint plots provide information on the nature and percentage contribution of intermolecular contacts . These techniques and findings could be extrapolated to analyze the physical and chemical properties of "2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate", although specific data for this compound is not provided in the papers.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
A study by Parameshwarappa et al. (2009) explored the synthesis of thiazole substituted coumarins, starting from a compound structurally related to 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate. This research highlighted the compound's potential in creating derivatives with antibacterial and antifungal activities (Parameshwarappa et al., 2009).
Synthesis of α-(Aminomethylene)-9-(Methoxymethyl)-9H-Purine-6-Acetic Acid Derivatives
Hamamichi and Miyasaka (1990) synthesized α-(aminomethylene)-9-(methoxymethyl)-9H-purine-6-acetamide and ethyl acetate derivatives. These compounds were created by catalytic hydrogenation, showcasing the versatility of the base compound in synthesizing a range of derivatives (Hamamichi & Miyasaka, 1990).
Synthesis of Antimicrobial 2-Hydroxy-6-Methyl-7-(Arylamino)-1,7-Dihydropurin-8-Ones
Sharma et al. (2004) conducted research on synthesizing a series of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones. These compounds were derived from a process starting with compounds similar to 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate, indicating its relevance in creating antimicrobial agents (Sharma et al., 2004).
Application in Fluorescent Dyes
Sabnis et al. (1992) synthesized 4-(coumarin-3-yl)thiophenes using a key intermediate structurally related to the base compound. These thiophenes were applied to polyester fibers as fluorescent disperse dyes, demonstrating the compound's application in textile dyeing (Sabnis et al., 1992).
Cytotoxicity Against Cancer Cells
Du et al. (2018) identified compounds from the stem tuber of Pinellia pedatisecta, including one structurally similar to 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate. These compounds showed significant inhibitory effects on the proliferation of human cervical cancer HeLa cells (Du et al., 2018).
Propriétés
IUPAC Name |
2-[(2-acetamido-6-oxo-1H-purin-7-yl)methoxy]ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)17(5-13-10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBOYFXLWONEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N(C=N2)COCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238673 | |
| Record name | 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate | |
CAS RN |
91702-60-2 | |
| Record name | 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091702602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((2-ACETAMIDO-6-OXO-1H-PURIN-7(6H)-YL)METHOXY)ETHYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2CR400A1J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



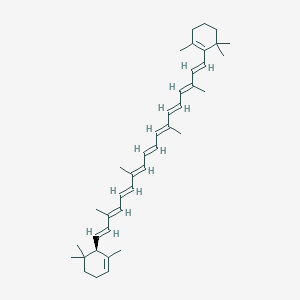
![6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole](/img/structure/B108778.png)
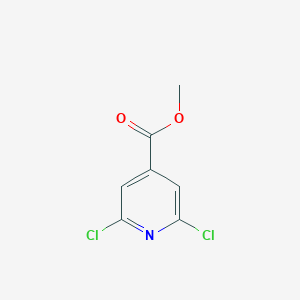
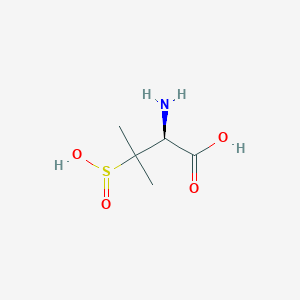

![2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B108800.png)
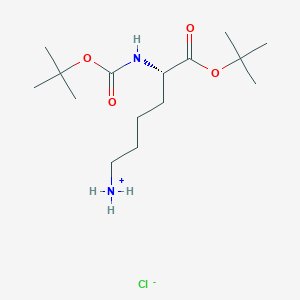
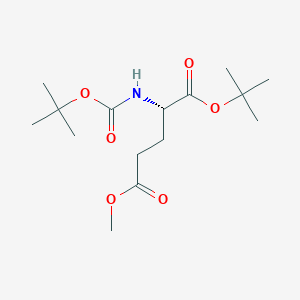
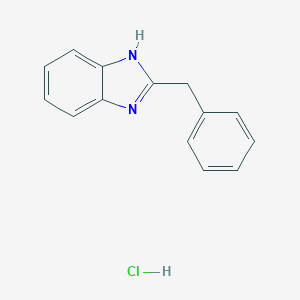

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B108843.png)
